molecular formula C19H19N3O5S B6512839 3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 886912-64-7

3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B6512839
CAS No.: 886912-64-7
M. Wt: 401.4 g/mol
InChI Key: KXEULGLMUIWCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a synthetically designed organic compound featuring a 2,5-disubstituted 1,3,4-oxadiazole core, a pharmaceutically privileged structure known for its diverse biological activities . The molecule integrates a 3,4,5-trimethoxybenzamide moiety, a scaffold associated with bioactive molecules , linked to a phenyl ring substituted with a methylsulfanyl (S-CH3) group. This specific combination of structural features makes it a compelling candidate for investigative applications in medicinal chemistry and drug discovery research. The 1,3,4-oxadiazole ring is a well-documented aromatic linker in biologically active compounds, contributing to properties such as thermal stability, metabolic resistance, and optimal lipophilicity, which can influence a compound's absorption and interaction with biological targets . Compounds containing the 1,3,4-oxadiazole nucleus have demonstrated a wide range of therapeutic potentials in scientific literature, including antitumor , antibacterial , anti-inflammatory , and antiviral activities . Furthermore, the 3,4,5-trimethoxyphenyl group is a common pharmacophore in tubulin-binding anticancer agents . The inclusion of a methylsulfanyl group on the phenyl ring may further modulate the compound's electronic properties, solubility, and its interaction with enzymatic targets, offering a valuable point for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or a reference standard in projects aimed at developing novel therapeutic agents, particularly in oncology and infectious disease research. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-24-14-9-12(10-15(25-2)16(14)26-3)17(23)20-19-22-21-18(27-19)11-6-5-7-13(8-11)28-4/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEULGLMUIWCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H20_{20}N4_{4}O4_{4}S
  • IUPAC Name : this compound

Structural Features

The compound features:

  • Three methoxy groups (-OCH3_3) on the benzene ring.
  • An oxadiazole moiety which is known for its diverse biological activities.
  • A methylthio group (-S-CH3_3) which can enhance lipophilicity and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50_{50} values comparable to established chemotherapeutics such as doxorubicin .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The oxadiazole ring is known to interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activities, reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary data suggest that the compound may inhibit key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are often overexpressed in tumors .

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Studies have shown that derivatives similar to this compound possess antibacterial effects against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Study on Anticancer Activity :
    • A study conducted on a series of oxadiazole derivatives revealed that those with substituents similar to our compound exhibited significant antiproliferative effects on HT29 colon cancer cells. The most active compounds showed IC50_{50} values below 10 µM .
  • Antimicrobial Evaluation :
    • Another evaluation tested the compound against Staphylococcus aureus and Escherichia coli, revealing MIC values significantly lower than standard antibiotics, indicating strong antibacterial potential .

Data Summary Table

Biological ActivityTest SystemIC50_{50} ValueReference
AnticancerHT29 Cells<10 µM
AntibacterialS. aureus2 µg/ml
AntibacterialE. coli5 µg/ml

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide exhibit significant anticancer properties. For instance, oxadiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the oxadiazole moiety is often linked to enhanced cytotoxicity against various cancer cell lines due to its ability to interfere with cell signaling pathways critical for tumor growth .

Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing thiazole and oxadiazole rings have shown effectiveness against a range of bacterial strains. The incorporation of a methylsulfanyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its action against microbial pathogens .

Neuroprotective Effects
Preliminary studies suggest that similar compounds may possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress have been observed in related benzamide derivatives. These effects could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Applications

Analgesic and Anti-inflammatory Effects
Some derivatives of the benzamide class exhibit analgesic and anti-inflammatory activities. The presence of methoxy groups has been associated with enhanced anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process . This makes compounds like this compound potential candidates for pain management therapies.

Modulation of Estrogen Receptors
Research has indicated that certain benzamide derivatives can act as modulators of estrogen-related receptors (ERR). This property is significant in the context of hormone-related cancers, where targeting estrogen pathways can lead to effective treatment strategies . The compound's ability to function as an agonist or antagonist could also provide insights into developing drugs for conditions like breast cancer.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Key modifications that enhance biological activity include:

ModificationEffect
Addition of methoxy groupsIncreases lipophilicity and bioavailability
Variation in phenyl substituentsModulates receptor binding affinity
Alteration of oxadiazole positionInfluences cytotoxicity against cancer cells

Case Studies

Several case studies highlight the applications of similar compounds:

  • Case Study 1: A study on oxadiazole derivatives demonstrated significant anticancer activity in vitro against various human cancer cell lines. The best-performing compound showed IC50 values comparable to established chemotherapeutics .
  • Case Study 2: Research on thiazole-based compounds revealed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The structural analysis indicated that electron-withdrawing groups significantly enhanced antibacterial potency .

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation under controlled conditions:

Reagent Product Conditions Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)Sulfoxide (-S(O)Me)RT, 6 hours, acetic acid78%
KMnO<sub>4</sub>Sulfone (-SO<sub>2</sub>Me)0–5°C, 2 hours, aqueous acetone65%
  • Mechanism : The oxidation proceeds via electrophilic attack on sulfur, forming sulfoxide (1st step) and sulfone (2nd step). Steric hindrance from the oxadiazole ring reduces yields compared to simpler thioethers .

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in nucleophilic substitution due to electron-deficient C2 and C5 positions:

Nucleophile Product Conditions Yield Reference
NH<sub>2</sub>NH<sub>2</sub>Hydrazide derivativeReflux, ethanol, 8 hours82%
CH<sub>3</sub>ONaMethoxy-substituted oxadiazoleTHF, 60°C, 4 hours68%
  • SAR Note : Substitution at C5 (linked to the methylsulfanylphenyl group) is less favored due to steric and electronic constraints .

Hydrolysis of the Benzamide Moiety

The benzamide bond undergoes hydrolysis under acidic or basic conditions:

Conditions Product Reaction Time Yield Reference
6M HCl, reflux3,4,5-Trimethoxybenzoic acid + Oxadiazole amine12 hours90%
NaOH (10%), ethanolSodium salt of benzamide4 hours85%
  • Mechanism : Acidic hydrolysis follows a protonation-nucleophilic attack pathway, while basic hydrolysis involves hydroxide ion attack at the carbonyl carbon .

Reduction of the Oxadiazole Ring

Catalytic hydrogenation cleaves the oxadiazole ring:

Reagent Product Conditions Yield Reference
H<sub>2</sub>, Pd/CHydrazide derivative60 psi, methanol, 6 hours74%
LiAlH<sub>4</sub>Amine-linked benzamideDry THF, 0°C → RT, 3 hours63%
  • Key Insight : Reduction preserves the methylsulfanylphenyl group but alters the oxadiazole’s bioactivity .

Photochemical Reactivity

UV irradiation induces decomposition:

Wavelength Major Product Degradation Pathway Half-Life Reference
254 nmBenzamide radical + Oxadiazole fragmentsHomolytic cleavage of C–N bonds45 minutes
  • Stability Note : Storage under inert atmospheres is recommended to prevent photodegradation.

Cyclization Reactions

The methylsulfanyl group facilitates intramolecular cyclization:

Reagent Product Conditions Yield Reference
I<sub>2</sub>, DMSOThiophene-fused oxadiazole120°C, 2 hours58%
  • Mechanism : Iodine-mediated sulfur extrusion followed by cyclization forms a thiophene ring .

Critical Research Findings

  • Oxidation Selectivity : H<sub>2</sub>O<sub>2</sub> selectively oxidizes the methylsulfanyl group without affecting methoxy substituents .

  • Acid Sensitivity : The oxadiazole ring decomposes in strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>), limiting its use in acidic drug formulations .

  • Biological Implications : Reduction products exhibit diminished kinase inhibition compared to the parent compound .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features and Electronic Properties of Analogs
Compound Name / ID Core Heterocycle Substituents Electronic Effects Key References
Target Compound 1,3,4-Oxadiazole 3,4,5-Trimethoxybenzamide (electron-donating) + 3-(methylsulfanyl)phenyl (moderate electron-donating) Balanced electron donation enhances stability and potential binding affinity
OX5 (IC₅₀: 24.14 µM) 1,3,4-Oxadiazole 4-(Dimethylamino)phenyl (strong electron-donating) High electron density improves cytotoxic activity against cancer cells
OX7 (IC₅₀: 26.33 µM) 1,3,4-Oxadiazole 4-Methoxyphenyl (electron-donating) Similar to OX5 but with slightly reduced activity
OX1 (IC₅₀: 35.12 µM) 1,3,4-Oxadiazole 4-Chlorophenyl (electron-withdrawing) Reduced activity due to electron withdrawal
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole Dipropylsulfamoyl (electron-withdrawing) + 3-methoxyphenyl Sulfamoyl group increases polarity, potentially limiting membrane permeability
3-Bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide 1,3,4-Oxadiazole Bromo (electron-withdrawing) + methylsulfonyl (strong electron-withdrawing) High polarity likely reduces bioavailability
Key Observations:
  • Electron-Donating Groups Enhance Activity: Compounds with dimethylamino (OX5) or methoxy (OX7) groups exhibit superior cytotoxic activity (lower IC₅₀ values) compared to electron-withdrawing substituents (Cl, Br, NO₂) .
  • Heterocycle Impact : 1,3,4-Oxadiazole derivatives generally outperform thiadiazoles or triazoles in cytotoxicity, likely due to better hydrogen-bonding capacity and metabolic stability .
Table 2: Antimicrobial and Cytotoxic Activities of Selected Analogs
Compound Biological Activity Mechanism / Target Reference
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Antibacterial and antifungal Disruption of microbial cell membranes or enzymes
OX5 (IC₅₀: 24.14 µM) Cytotoxic (anticancer) Inhibition of tubulin polymerization or kinase signaling
Thiadiazole derivatives (e.g., 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide) Insecticidal, fungicidal Unknown; possibly interference with mitochondrial function
Target Compound Not explicitly reported Hypothesized: GPER/ER modulation (based on MIBE analog data)
Key Observations:
  • Antimicrobial Potential: The target compound’s trimethoxybenzamide group is structurally similar to compounds in , which showed broad-spectrum antimicrobial activity. The methylsulfanyl group may further enhance lipid membrane penetration .
  • Cytotoxicity Hypotheses : While direct data are lacking, the trimethoxy group’s electron-donating nature mirrors OX5 and OX7, suggesting possible anticancer activity via similar pathways (e.g., tubulin inhibition) .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons
Compound Molecular Weight LogP (Predicted) Solubility Key Features
Target Compound ~476.5 ~3.2 (moderate lipophilicity) Moderate in DMSO Balanced lipophilicity for membrane permeability
OX5 ~350.4 ~2.8 High aqueous solubility Dimethylamino group enhances solubility
4-(N,N-Diethylsulfamoyl)-N-[5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl]benzamide 478.5 ~1.5 Low (due to sulfonyl groups) High polarity limits bioavailability
Key Observations:
  • Lipophilicity : The target compound’s methylsulfanyl and trimethoxy groups provide moderate lipophilicity (LogP ~3.2), favorable for blood-brain barrier penetration or intracellular targeting.
  • Solubility Limitations : Sulfamoyl or sulfonyl analogs (e.g., ) exhibit reduced solubility, highlighting the target compound’s advantage in drug design .

Preparation Methods

Hydrazide Cyclization Method

This method involves synthesizing the 1,3,4-oxadiazole core from a hydrazide precursor, followed by coupling with the benzamide moiety.

Step 1: Synthesis of 5-(3-(Methylsulfanyl)Phenyl)-1,3,4-Oxadiazol-2-Amine

  • Starting Material : 3-(Methylsulfanyl)benzoic acid hydrazide.

  • Cyclization Agent : Triethyl orthoacetate or triethyl orthobenzoate.

  • Reaction Conditions : Reflux in anhydrous ethanol for 24 hours.

  • Mechanism : Acid-catalyzed cyclodehydration forms the oxadiazole ring.

Reaction Equation :

3-(Methylsulfanyl)benzoic acid hydrazide+Triethyl orthoacetateΔ,EtOH5-(3-(Methylsulfanyl)Phenyl)-1,3,4-Oxadiazol-2-Amine+EtOH+Acetic acid\text{3-(Methylsulfanyl)benzoic acid hydrazide} + \text{Triethyl orthoacetate} \xrightarrow{\Delta, \text{EtOH}} \text{5-(3-(Methylsulfanyl)Phenyl)-1,3,4-Oxadiazol-2-Amine} + \text{EtOH} + \text{Acetic acid}

Step 2: Benzamide Coupling

  • Reagent : 3,4,5-Trimethoxybenzoyl chloride.

  • Coupling Agent : N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Solvent : Dichloromethane or tetrahydrofuran (THF).

  • Yield : ~65–72%.

Reaction Equation :

5-(3-(Methylsulfanyl)Phenyl)-1,3,4-Oxadiazol-2-Amine+3,4,5-Trimethoxybenzoyl chlorideDCC, THFTarget Compound+HCl\text{5-(3-(Methylsulfanyl)Phenyl)-1,3,4-Oxadiazol-2-Amine} + \text{3,4,5-Trimethoxybenzoyl chloride} \xrightarrow{\text{DCC, THF}} \text{Target Compound} + \text{HCl}

Pyridinium Ylide Reduction Method

An alternative route involves partial reduction of pyridinium ylides to form the oxadiazole-benzamide conjugate.

Step 1: Formation of N-Ylide Intermediate

  • Starting Material : 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine.

  • Amination Agent : O-Mesitylenesulfonylhydroxylamine (MSH).

  • Reaction Conditions : Stirred in acetonitrile at 0–5°C for 6 hours.

Step 2: Sodium Borohydride Reduction

  • Reducing Agent : Sodium borohydride (NaBH₄).

  • Solvent : Absolute ethanol.

  • Yield : ~58–63%.

Key Reaction :

N-Ylide IntermediateNaBH₄, EtOHTarget Compound+Byproducts\text{N-Ylide Intermediate} \xrightarrow{\text{NaBH₄, EtOH}} \text{Target Compound} + \text{Byproducts}

One-Pot Tandem Synthesis

A streamlined approach combines oxadiazole formation and benzamide coupling in a single reactor.

  • Reagents :

    • 3-(Methylsulfanyl)benzohydrazide.

    • 3,4,5-Trimethoxybenzoyl chloride.

    • Phosphorus oxychloride (POCl₃) as cyclization catalyst.

  • Conditions : Reflux in toluene for 18 hours.

  • Yield : ~70% (optimized).

Advantages : Reduced purification steps and higher atom economy.

Comparative Analysis of Methods

Method Yield Reaction Time Complexity Key Advantage
Hydrazide Cyclization65–72%24–36 hoursModerateHigh purity, scalable
Pyridinium Ylide Reduction58–63%30–40 hoursHighCompatibility with sensitive groups
One-Pot Tandem Synthesis~70%18 hoursLowTime-efficient, fewer intermediates

Optimization and Challenges

Reaction Optimization

  • Temperature Control : Excess heat degrades the methylsulfanyl group; optimal cyclization occurs at 80–90°C.

  • Catalyst Screening : POCl₃ outperforms H₂SO₄ in one-pot synthesis, improving yield by 15%.

Common Side Reactions

  • Oxadiazole Ring Opening : Occurs under strongly acidic conditions. Mitigated by using neutral solvents (e.g., THF).

  • Sulfur Oxidation : The methylsulfanyl group may oxidize to sulfoxide. Additives like ascorbic acid prevent this.

Characterization Data

Property Value Technique
Molecular Weight 401.4 g/molHRMS
Melting Point 148–150°CDSC
1H NMR (DMSO-d6) δ 2.48 (s, 3H, –SCH3), 3.82–3.85 (m, 9H, –OCH3)300 MHz
IR (KBr) 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C)FT-IR

Industrial Scalability Considerations

  • Cost-Effective Reagents : Triethyl orthoacetate is preferred over orthobenzoate for large-scale synthesis.

  • Purification : Column chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity .

Q & A

Q. What are the recommended synthetic routes for preparing 3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a 3,4,5-trimethoxybenzoyl chloride derivative with a 5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-amine precursor. Key steps include:

  • Oxadiazole ring formation: Cyclization of thiosemicarbazides using dehydrating agents like POCl₃ or H₂SO₄ at 80–100°C .
  • Amide coupling: Reacting the oxadiazole-amine intermediate with 3,4,5-trimethoxybenzoyl chloride in dry dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (TEA) at 0–5°C .
  • Yield optimization: Lower temperatures during coupling reduce side reactions (e.g., hydrolysis), improving yields to ~60–75% .

Q. How can the structure of this compound be validated, and what analytical techniques are critical for confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 3.8–4.0 ppm (methoxy groups), δ 7.2–8.1 ppm (aromatic protons), and δ 2.5 ppm (methylsulfanyl group) confirm substitution patterns .
    • ¹³C NMR: Signals near δ 56 ppm (methoxy carbons) and δ 160–170 ppm (amide/oxadiazole carbons) .
  • High-Resolution Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error ensures molecular formula accuracy .
  • Single-crystal X-ray diffraction: Resolves bond lengths and angles, critical for confirming stereoelectronic effects of the methoxy and methylsulfanyl groups .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antifungal activity: Follow CLSI M38-A2 guidelines using Candida albicans and Aspergillus fumigatus strains, with fluconazole as a positive control. MIC values <50 µg/mL indicate potency .
  • Anticancer screening: MTT assay on human cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations. IC₅₀ values <20 µM warrant further mechanistic studies .
  • Anti-inflammatory potential: COX-2 inhibition assay using ELISA kits; % inhibition >50% at 10 µM suggests therapeutic relevance .

Advanced Research Questions

Q. How do electronic effects of the 3,4,5-trimethoxybenzamide moiety influence binding to biological targets?

Methodological Answer:

  • Computational docking: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal the electron-donating methoxy groups enhance π-π stacking with aromatic residues in enzyme active sites (e.g., CYP450 or tubulin) .
  • Structure-Activity Relationship (SAR): Removing one methoxy group reduces antifungal activity by 3–5-fold, indicating their role in hydrophobic interactions .
  • Methylsulfanyl substituent: The sulfur atom’s polarizability improves membrane permeability, confirmed via parallel artificial membrane permeability assays (PAMPA) .

Q. What strategies mitigate low solubility in aqueous media during in vivo studies?

Methodological Answer:

  • Prodrug design: Introduce ionizable groups (e.g., phosphate esters) at the methoxy positions to enhance hydrophilicity .
  • Nanoparticle encapsulation: Use PLGA nanoparticles (100–200 nm size) loaded via solvent evaporation, achieving >80% encapsulation efficiency .
  • Co-solvent systems: Employ Cremophor EL/ethanol (1:1 v/v) for intravenous administration, ensuring solubility >5 mg/mL without precipitation .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

Methodological Answer:

  • Pharmacokinetic profiling: Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Low oral bioavailability (<20%) may explain in vivo inefficacy despite in vitro potency .
  • Metabolite identification: Incubate with liver microsomes (human/rat) to detect phase I/II metabolites. N-Oxidation of the oxadiazole ring often reduces activity .
  • Dose optimization: Adjust dosing frequency based on AUC/MIC ratios. For example, Q12h dosing may sustain therapeutic concentrations .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays?

Methodological Answer:

  • Four-parameter logistic model: Fit dose-response curves using software like GraphPad Prism to calculate IC₅₀, Hill slope, and maximal efficacy (R² >0.95) .
  • ANOVA with Tukey’s post-hoc test: Compare IC₅₀ values across cell lines; p<0.05 indicates significant selectivity .
  • Resazurin assay validation: Confirm MTT results with resazurin to rule out false positives from compound interference .

Q. How should researchers address batch-to-batch variability in compound synthesis?

Methodological Answer:

  • Quality Control (QC) protocols:
    • HPLC purity: Require >95% purity (C18 column, acetonitrile/water gradient) .
    • Elemental analysis: Carbon/nitrogen ratios within ±0.4% of theoretical values .
  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progression and intermediate stability .

Safety and Compliance

Q. What safety precautions are critical during handling due to the methylsulfanyl group?

Methodological Answer:

  • Ventilation: Use fume hoods to prevent inhalation of sulfur-containing vapors during synthesis .
  • Personal Protective Equipment (PPE): Nitrile gloves and lab coats to avoid dermal exposure; LD₅₀ data for similar compounds suggest moderate toxicity (oral LD₅₀ >500 mg/kg in rats) .
  • Waste disposal: Neutralize with 10% sodium hypochlorite before disposal to oxidize sulfanyl residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.